Product packaging for N,2'-Dimethylformanilide(Cat. No.:CAS No. 131840-54-5)

N,2'-Dimethylformanilide

Cat. No.: B158422
CAS No.: 131840-54-5
M. Wt: 149.19 g/mol
InChI Key: WWWSJNJIEHCOSE-UHFFFAOYSA-N
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Description

N,2'-Dimethylformanilide (CAS RN: 131840-54-5), also known as N-Methyl-N-(o-tolyl)formamide, is a high-purity organic compound supplied as a colorless to yellow clear liquid. With a molecular formula of C 9 H 11 NO and a molecular weight of 149.19 g/mol, it is characterized by a boiling point of 206 °C and a refractive index of 1.53 . This secondary amide shares structural similarities with other formamides like N-Methylformamide (NMF) and N,N-Dimethylformamide (DMF), which are widely recognized as versatile polar aprotic solvents and reagents in organic synthesis . While DMF is often favored for its greater stability, specialized formamides like this compound offer unique steric and electronic properties due to the presence of the ortho-tolyl group, which may make it valuable as a reagent in specific amidation reactions or as a precursor in heterocyclic and pharmaceutical research . Researchers may find application for this compound in developing novel synthetic pathways where standard formamides are not suitable. The product is confirmed to structure by NMR and has a minimum purity of 97.0% by GC analysis. Store in a cool, dark place at room temperature. This product is For Research Use Only and is not intended for direct human use, diagnostic procedures, or as a food additive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B158422 N,2'-Dimethylformanilide CAS No. 131840-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-(2-methylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8-5-3-4-6-9(8)10(2)7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWSJNJIEHCOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577737
Record name N-Methyl-N-(2-methylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131840-54-5
Record name N-Methyl-N-(2-methylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,2 Dimethylformanilide and Analogues

Established Synthetic Routes to N,2'-Dimethylformanilide

Amide Bond Formation Strategies

The creation of the amide linkage is a cornerstone of organic synthesis, and numerous methods have been developed for this purpose. researchgate.net The most conventional approach involves the reaction of a carboxylic acid derivative with an amine. researchgate.net For the synthesis of this compound, this would typically involve the reaction of formic acid or one of its activated derivatives with 2-methylaniline (o-toluidine). sigmaaldrich.comnist.gov

Common activating agents for the carboxylic acid include thionyl chloride or oxalyl chloride to form the acyl chloride, which then readily reacts with the amine. researchgate.net Another widely used method employs coupling reagents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov These reagents facilitate the amide bond formation under milder conditions. nih.gov

Biocatalytic approaches, utilizing enzymes such as N-acyltransferases and CoA ligases, are also emerging as a sustainable alternative for amide bond formation, offering high yields and selectivity under environmentally benign conditions. rsc.org

Table 1: Comparison of Selected Amide Bond Formation Methods

MethodReagentsAdvantagesDisadvantages
Acyl Chloride Formic acid, Thionyl chloride, 2-MethylanilineHigh reactivity, generally good yieldsHarsh reagents, formation of HCl byproduct
Carbodiimide Coupling Formic acid, EDC, HOAt, 2-MethylanilineMild reaction conditions, high efficiency for many substrates nih.govStoichiometric amounts of coupling agents required, potential for side reactions
Biocatalysis Formic acid, 2-Methylaniline, Enzymes (e.g., NATs, CLs)High selectivity, environmentally friendly, performed in vitro or in vivo rsc.orgEnzyme availability and stability can be limiting factors

Formylation Reactions of Substituted Anilines

Formylation of anilines is a direct method to introduce the formyl group (-CHO) onto the nitrogen atom. For this compound, this involves the formylation of 2-methylaniline. A variety of formylating agents can be employed for this transformation.

One of the most common and versatile formylating agents is N,N-Dimethylformamide (DMF). sioc-journal.cn In some cases, DMF can serve as both the solvent and the formylating reagent, often in the presence of a catalyst or under specific reaction conditions. sioc-journal.cn Other formylating reagents include formic acid itself, often used in excess or with a dehydrating agent, and formylating agents like N-methylaniline. sigmaaldrich.comrsc.org For instance, a method has been demonstrated for the C3-selective formylation of indoles using N-methylaniline as the formylating reagent, catalyzed by nBu4NI. rsc.org

The choice of formylating agent and reaction conditions can significantly influence the yield and purity of the desired this compound.

Table 2: Common Formylating Agents for Anilines

Formylating AgentTypical ConditionsKey Features
N,N-Dimethylformamide (DMF) Can act as both reagent and solvent, often with a catalyst sioc-journal.cnReadily available, versatile sioc-journal.cn
Formic Acid Often used with a dehydrating agent or as a neat reagentSimple, atom-economical
N-Methylaniline Used as a formylating reagent in specific reactions sigmaaldrich.comrsc.orgCan be effective for certain substrates rsc.org

Novel Synthetic Approaches and Optimization

The drive towards sustainable chemical manufacturing has spurred the development of novel and optimized synthetic routes for this compound that adhere to the principles of green chemistry. mlsu.ac.ingctlc.org These approaches focus on minimizing waste, reducing energy consumption, and utilizing safer chemicals. mlsu.ac.ingctlc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals. jetir.orgresearchgate.net This includes the use of renewable feedstocks, designing for energy efficiency, and employing safer solvents and auxiliaries. mlsu.ac.ingctlc.org

A significant advancement in green chemistry is the development of solvent-free, or neat, reaction conditions. pharmafeatures.comresearchgate.netdergipark.org.tr Eliminating organic solvents reduces hazardous waste generation, minimizes environmental impact, and can lead to increased reaction rates and simpler product isolation. pharmafeatures.comresearchgate.net

Solvent-free synthesis can be achieved through various techniques, including mechanochemistry (grinding or milling) and microwave-assisted synthesis. jetir.orgdergipark.org.trcem.com These methods provide the necessary energy for the reaction to proceed without a liquid medium. jetir.orgdergipark.org.tr Research has shown that solvent-free conditions can be a viable alternative to traditional solvent-based syntheses, often with comparable or even improved performance. nih.gov While specific examples for the solvent-free synthesis of this compound are not extensively documented in the provided search results, the general applicability of these techniques to amide formation and formylation reactions suggests their potential in this area. researchgate.netcem.com

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. mlsu.ac.ingctlc.org Catalysts lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher atom economy. mlsu.ac.in

For the synthesis of this compound and its analogues, various catalytic systems are being explored. This includes the use of both homogeneous and heterogeneous catalysts. For instance, iodine in combination with DMSO has been shown to be a green and efficient catalytic system for the formation of C-N bonds. mdpi.com The development of atomically dispersed metal catalysts, such as iron-nitrogen-carbon (Fe-N-C) catalysts, also holds promise for various organic transformations. chemrxiv.org Furthermore, research into catalysts for ammonia (B1221849) synthesis, which involves the activation of dinitrogen, provides insights into the design of catalysts for other nitrogen-related reactions. nih.gov The application of such advanced catalytic systems could lead to more sustainable and efficient methods for producing this compound.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound involves the formylation of 2-methylaniline. A primary challenge in this process is achieving high chemoselectivity, specifically N-formylation, while avoiding potential side reactions. The formylation of anilines can be accomplished using various reagents and catalysts, each influencing the selectivity of the reaction.

Chemoselectivity : The key to chemoselective formylation is the choice of the formylating agent and reaction conditions that favor the reaction at the nitrogen atom of the amine group over potential reactions at the aromatic ring (C-formylation) or other functional groups if present. Reagents like formic acid, often used in excess or with a dehydrating agent, are common for N-formylation. scispace.com The reaction of an amine with formic acid can lead to the formation of a formamide (B127407) through a condensation reaction where water is eliminated. nih.gov To drive this equilibrium towards the product, methods like azeotropic distillation with a Dean-Stark trap are often employed. scispace.com

Regioselectivity : For the synthesis of this compound from 2-methylaniline, the primary regioselectivity question concerns N- versus C-formylation. While N-formylation is generally favored for anilines under many conditions, strong acids or certain catalysts can promote electrophilic aromatic substitution on the ring. However, methods utilizing reagents like the Vilsmeier-Haack reagent (formed from DMF and POCl₃) can be tuned for ortho-formylation of phenols, indicating the importance of reagent choice in directing selectivity. thieme-connect.com In the case of 2-methylaniline, the electronic and steric effects of the methyl group influence the reactivity of the amine and the aromatic ring. The goal is to select conditions that exclusively promote the formation of the N-C(O)H bond. DFT computations have been used to understand the competition between formylation and methylation when reacting amines with CO₂ and hydrosilanes, highlighting the complexity of achieving selectivity. rsc.org

Several methods for the N-formylation of aryl amines have been developed, each with its own considerations for selectivity.

Formylating Agent/SystemCatalyst/ActivatorKey Features
Formic AcidToluene (B28343) (Dean-Stark)A practical and convenient method using aqueous formic acid; water removal drives the reaction to completion. scispace.com
Formic AcidTriflic Anhydride (B1165640) (Tf₂O)Tf₂O acts as a powerful activator for formic acid, allowing for a facile one-pot protocol with operational simplicity. niscpr.res.inniscpr.res.in
Carbon Dioxide (CO₂)HydrosilanesA green approach that utilizes CO₂ as a C1 source; the reaction pathway can be complex, involving formoxysilane intermediates. acs.org
Ammonium Formate (B1220265)None (neat)An efficient and environmentally benign method, often accelerated by microwave irradiation. researchgate.net
Methyl FormateBase (e.g., NaOCH₃)A traditional method, though it can present environmental and corrosive challenges. researchgate.netmdpi.com

High-Yield and Scalable Synthesis Protocols

Developing high-yield and scalable protocols for the synthesis of this compound is crucial for its practical application. Scalability requires methods that are not only efficient but also cost-effective, safe, and environmentally benign.

One of the most practical and scalable procedures for N-formylation uses formic acid with azeotropic removal of water. Heating an amine with 1.2-2.0 equivalents of aqueous 85% formic acid in toluene or xylene under reflux with a Dean-Stark trap consistently provides N-formylated products in excellent yields, often without the need for further purification. scispace.com This method's advantages include the use of inexpensive reagents, the lack of need for strictly anhydrous conditions, and operational simplicity, making it highly suitable for large-scale production. scispace.com

Another promising scalable approach involves the use of carbon dioxide as a C1 source. Investigations into the synthesis of formamides from CO₂ in a miniplant scale have demonstrated the feasibility of this green alternative. acs.org A two-step process, involving the hydrogenation of CO₂ to a formate adduct followed by condensation with the amine, can lead to high yields of the desired formamide. acs.org For the synthesis of dimethylformamide (DMF), this process has achieved yields up to 70% for the formate formation step. acs.org

A one-pot protocol using formic acid activated by triflic anhydride has also been shown to be applicable for gram-scale preparations of N-aryl formamides with good to excellent yields. niscpr.res.inniscpr.res.in This highlights the potential for using activating agents to develop robust and scalable synthetic routes.

MethodReagentsConditionsYield (Analogues)Scalability
Formic Acid DehydrationAmine, 85% Formic Acid, TolueneReflux with Dean-Stark trap, 4-9 h94-98%High
Tf₂O Activated FormylationAniline (B41778), Formic Acid, Tf₂OOne-pot, mild conditions70-90%Gram-scale demonstrated niscpr.res.inniscpr.res.in
CO₂ ReductionAmine, CO₂, Hydrosilane, CatalystVaries (e.g., 140 °C, 40 bar)up to 81%Miniplant scale demonstrated acs.org

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. nih.govnumberanalytics.com By replacing specific atoms with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, carbon-13 for carbon), researchers can trace the path of these atoms through a reaction, identify rate-determining steps, and characterize intermediates. numberanalytics.com The synthesis of isotopically labeled this compound would enable detailed studies of its formation and reactivity.

Deuterium Labeling Strategies

Deuterium labeling can be used to probe mechanisms involving C-H bond cleavage through the kinetic isotope effect (KIE). For the synthesis of this compound, deuterium could be incorporated into the formyl group. Several general strategies for the synthesis of deuterated formamides could be adapted for this purpose.

One direct approach is the use of deuterated formylating agents. For example, the reaction of 2-methylaniline with deuterated formic acid (DCOOD) or its anhydride would yield N,2'-dimethyl-[formyl-D]formanilide. Another method involves the use of deuterated dimethylformamide dimethyl acetal (B89532) (Me₂NCD(OMe)₂), which can be synthesized through isotopic exchange with deuterated methanol (B129727). nih.gov This reagent serves as a source for the deuterated formyl group in the construction of various heterocycles and could be applied to the formylation of anilines. nih.gov Additionally, deuterated isonitriles, which can be prepared from deuterated formamides, serve as building blocks in multicomponent reactions to produce a variety of deuterated products. beilstein-journals.orgnih.gov

Labeling StrategyDeuterated ReagentTarget Labeled PositionPurpose
Direct FormylationDeuterated Formic Acid (DCOOD)Formyl Deuteron (N-CH=O -> N-CD=O)KIE studies of formylation/deformylation. organic-chemistry.org
Formamide Acetal CondensationMe₂NCD(OMe)₂Formyl Deuteron (N-CD=O)Mechanistic studies of reactions involving the formyl group. nih.gov
Nitrile HydrolysisD₂OFormyl Deuteron (N-CD=O)Preparation of deuterated formamides for further reactions. researchgate.net

Carbon-13 Labeling for NMR Studies

Carbon-13 (¹³C) labeling is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies. sigmaaldrich.com Incorporating a ¹³C atom at a specific position in a molecule greatly enhances the signal for that carbon in the ¹³C NMR spectrum, allowing for unambiguous assignment and detailed mechanistic investigation. openmedscience.com For this compound, ¹³C labeling of the formyl carbon would be particularly informative for studying the mechanism of its synthesis.

The most straightforward strategy to synthesize N,2'-dimethyl-[¹³C-formyl]formanilide is to use a ¹³C-labeled formylating agent. Commercially available [¹³C]formic acid (H¹³COOH) can be used in established formylation protocols, such as the reaction with 2-methylaniline in toluene with a Dean-Stark trap. scispace.com The resulting ¹³C-labeled product could then be used in NMR-monitored reaction studies to track the transformation of the formyl group, identify intermediates, and determine reaction kinetics. acs.org This approach has been widely used to study the biosynthesis of natural products and the mechanisms of complex organic reactions. nih.govnih.gov For instance, ¹³C-labeling experiments were crucial in establishing that the carbonylic carbon in the Ru-catalyzed formylation of indoles originated from the methyl group of N-methylaniline. acs.org

Labeling Strategy¹³C-Labeled ReagentTarget Labeled PositionApplication
Direct Formylation[¹³C]Formic Acid (H¹³COOH)Formyl Carbon (N-¹³C(O)H)Mechanistic studies via ¹³C NMR, tracing the formyl group. acs.orgnih.gov
Carbonylation¹³COFormyl Carbon (N-¹³C(O)H)Elucidating pathways in catalytic carbonylation reactions. mdpi.com

Reaction Mechanisms and Chemical Transformations of N,2 Dimethylformanilide

Hydrolysis Pathways of N,2'-Dimethylformanilide

Hydrolysis of amides involves the cleavage of the carbon-nitrogen bond. This reaction can be catalyzed by acids, bases, or enzymes, with the products being a carboxylic acid (formic acid in this case) and an amine (N-methyl-o-toluidine).

The acid-catalyzed hydrolysis of amides is a common reaction that typically requires harsh conditions such as heating in the presence of a strong acid. youtube.comchemguide.co.uk The generally accepted mechanism for N,N-disubstituted amides like this compound proceeds through an A-2 (bimolecular acid-catalyzed) pathway. jcsp.org.pk

The reaction mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen : The first step is the protonation of the highly electronegative oxygen atom of the carbonyl group by an acid (e.g., H₃O⁺). youtube.commasterorganicchemistry.com This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to the nitrogen atom of the amide group. This is a critical step as it converts the amino group into a better leaving group (an amine, which is a weak base). masterorganicchemistry.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the departure of the neutral N-methyl-o-toluidine molecule.

Deprotonation : The final step is the deprotonation of the protonated carbonyl group by a water molecule or the released amine, yielding formic acid and regenerating the acid catalyst. youtube.com

This entire process is driven to completion, in part, by the final acid-base reaction which favors the formation of the products. youtube.com The catalytic efficiency of different strong acids can vary, which is characteristic of the A-2 mechanism. jcsp.org.pk

Base-catalyzed hydrolysis of amides, particularly N,N-disubstituted amides, is generally a more challenging reaction than acid-catalyzed hydrolysis. dalalinstitute.com It often requires prolonged heating with a strong base like sodium hydroxide (B78521). chemguide.co.ukdalalinstitute.com The difficulty arises because the leaving group would be a deprotonated amine (anion of N-methyl-o-toluidine), which is an extremely strong base and therefore a poor leaving group. dalalinstitute.com

The mechanism for base-catalyzed hydrolysis involves:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. youtube.com This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Amine Anion : This is the rate-determining step. The tetrahedral intermediate collapses, and the C-N bond is cleaved, expelling the N-methyl-o-toluidine anion (⁻N(CH₃)(C₆H₄CH₃)). This is a difficult step due to the high basicity of the leaving group. dalalinstitute.com

In certain industrial applications, such as the removal of formamide (B127407) from polymer solutions, basic hydrolysis using reagents like sodium hydroxide is employed under controlled conditions (e.g., pH 9-12, 50-80°C) to ensure specific cleavage without affecting other parts of the polymer. google.com

The biotransformation of formamides can occur through the action of specific enzymes. While direct enzymatic hydrolysis data for this compound is scarce, studies on related enzymes provide insight into potential biological pathways.

One relevant class of enzymes is N-substituted formamide deformylases . An enzyme designated NfdA, isolated from the soil bacterium Arthrobacter pascens, has been shown to catalyze the stoichiometric hydrolysis of N-substituted formamides to yield the corresponding amine and formate (B1220265). nih.govpnas.org The enzyme consists of two identical subunits and demonstrates a narrow substrate spectrum, with N-benzylformamide being the most suitable substrate among those tested. nih.govpnas.org The ability of this enzyme to hydrolyze various N-substituted formamides suggests a potential pathway for the biotransformation of compounds like this compound. pnas.org

Another class of enzymes, formamidases (EC 3.5.1.49), catalyzes the hydrolysis of formamide to formate and ammonia (B1221849). nih.gov While typically specific to unsubstituted formamide, the broader family of amidohydrolases is vast. nih.govnih.gov For instance, a dimethylformamidase (DMFase) from Paracoccus sp. is known to degrade N,N-dimethylformamide (DMF) into dimethylamine (B145610) and formic acid, which are then used as carbon and nitrogen sources. researchgate.net

Metabolic studies in mammals have also shown that carcinogenic arylamines can be converted to N-arylformamides. nih.gov These N-formylated metabolites can undergo further metabolism, indicating the existence of in vivo enzymatic systems capable of processing N-arylformamide structures. nih.gov

**Table 1: Substrate Specificity of N-substituted Formamide Deformylase (NfdA) from *Arthrobacter pascens***

Substrate Relative Activity (%)
N-Benzylformamide 100
N-Butylformamide 3.4

Data sourced from a study on the characterization of NfdA, which showed a preference for N-benzylformamide over other tested substrates. pnas.org

N-Formylation and Deformylation Processes

N-formylation refers to the introduction of a formyl group (-CHO) onto a nitrogen atom, while deformylation is the reverse process.

This compound can be synthesized through the N-formylation of its precursor, N-methyl-o-toluidine. Several oxidative methods have been developed for the N-formylation of N-methyl-N-arylamines.

One efficient method involves the use of carbon dioxide (CO₂) as a C1 source in the presence of a reducing agent. For example, N-methyl-N-(2-methylphenyl)formamide has been synthesized in a 76% yield by reacting N-methylaniline derivatives with CO₂ and ammonia borane (B79455) (BH₃NH₃). rsc.org

Another approach is the catalytic oxidation of N,N-dialkyl anilines. A binuclear copper-salicylate complex has been shown to catalyze the oxidation of N,N-dimethylanilines using molecular oxygen (O₂) to produce the corresponding N-methyl-N-phenylformamides. researchgate.netresearchgate.net Similarly, reusable bimetallic AuPd–Fe₃O₄ nanoparticles can catalyze the N-formylation of secondary amines using methanol (B129727) as both the formyl source and the solvent, with O₂ as the external oxidant at room temperature. nih.gov Copper and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can also be used for the aerobic oxidation of tertiary aromatic amines to N-arylformamides. researchgate.net

The direct oxidation of imines represents another pathway. The combination of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and hydrogen peroxide (as urea-hydrogen peroxide, UHP) can convert imines to N,N-disubstituted formamides through an oxidation-rearrangement sequence. ua.es

Table 2: Synthesis of N-Methyl-N-arylformamides via Catalyst-Free N-Formylation using CO₂ and BH₃NH₃

Product Yield (%)
N-methylformanilide 91
N-methyl-N-(2-methylphenyl)formamide 76
N-methyl-N-(4-methylphenyl)formamide 92
N-(4-methoxyl)-N-methylformamide 95
N-(4-chlorophenyl)-N-methylformamide 75

Data sourced from a study on catalyst-free N-formylation of amines. rsc.org

Reductive deformylation involves the removal of the formyl group to regenerate the parent amine, N-methyl-o-toluidine. This transformation is essentially the reverse of N-formylation and can serve as a method for deprotection in organic synthesis.

Catalytic decarbonylation is a key strategy for deformylation. A redox-neutral rare-earth catalyst has been reported for the selective decarbonylation of N-aryl and N-alkenyl formamides without the need for additives. researchgate.net This method highlights a way to cleave the N-CHO bond.

Borane reagents have also been employed to devise selective reducing conditions for formamide functionalities. researchgate.net These methods can offer orthogonal reactivity, allowing for the deprotection of a formyl group while leaving other carbonyl functions intact. researchgate.net While specific examples for this compound are not detailed, these general methodologies are applicable to N,N-disubstituted formamides. The development of such reactions is crucial for synthetic strategies where the formyl group is used as a temporary protecting group for amines. researchgate.net

Mechanistic Insights into N-Formylation of Anilines

The formation of this compound falls under the broader class of N-formylation reactions of anilines. Several mechanistic pathways have been proposed for this transformation, often depending on the specific formylating agent and reaction conditions.

One prominent method involves the use of carbon dioxide and a hydrosilane reducing agent. acs.org In-situ reaction monitoring and kinetic studies suggest that the N-formylation of amines can proceed through multiple complex pathways. acs.orgresearchgate.net For a substrate like N-methyl-o-toluidine (the precursor to this compound), the reaction with CO2 and a hydrosilane, such as phenylsilane, can be understood through several proposed mechanisms. These pathways often involve the formation of a formoxysilane intermediate, which then formylates the amine. The nucleophilicity of the amine plays a crucial role; highly nucleophilic amines can form stable adducts with CO2, leading to silylcarbamate intermediates that are subsequently reduced. acs.orgresearchgate.net

Another sustainable approach involves the photoinduced oxidative formylation of N,N-dimethylanilines using a photocatalyst. nih.gov This method, which uses visible light and air as an oxidant, proceeds via the formation of a reactive α-amino radical species from the aniline (B41778) derivative. nih.govcnr.it While this has been demonstrated on N,N-dimethylanilines, the principles could be applicable to the formylation of related secondary anilines. Mechanistic studies using spectroscopic techniques have helped elucidate the pathways for these photochemical reactions. nih.gov

More traditional methods often use reagents like formic acid. The mechanism for the formylation of anilines is generally understood to be a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the formylating agent.

Electrophilic Aromatic Substitution Reactions of the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of these reactions is dictated by the combined directing effects of the two substituents: the methyl group (-CH₃) and the N-formyl group (-N(CH₃)CHO).

The methyl group is an activating, ortho, para-director due to hyperconjugation and weak inductive effects.

The N-formyl group , an amide, is a deactivating, ortho, para-director. Its lone pair on the nitrogen can be delocalized into the ring, directing incoming electrophiles to the ortho and para positions. However, the carbonyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609).

The interplay between the activating -CH₃ group at the 2-position and the deactivating but ortho, para-directing -N(CH₃)CHO group at the 1-position determines the substitution pattern. The most likely positions for electrophilic attack are C4 and C6, which are para and ortho to the N-formyl group, respectively, and meta and para to the methyl group.

While specific halogenation studies on this compound are not extensively documented, the reaction can be predicted based on studies of related compounds like N-acyl toluidines. google.comwikipedia.org Chlorination of N-acetyl-o-toluidine, a structurally similar compound, is a known industrial process. google.comnih.gov This reaction typically proceeds by treating the N-acylated amine with a chlorinating agent, often leading to substitution at the position para to the activating amino group. wikipedia.org For this compound, chlorination or bromination would be expected to yield primarily 4-halo-N,2'-dimethylformanilide, as this position is sterically accessible and electronically favored by both substituents. Catalysts such as iron or aluminum trihalides are typically required to generate the halogen electrophile. wikipedia.orgyoutube.com

Table 1: Predicted Major Products of Halogenation of this compound

ReagentPredicted Major Product
Cl₂, FeCl₃4-Chloro-N,2'-dimethylformanilide
Br₂, FeBr₃4-Bromo-N,2'-dimethylformanilide

The nitration of aromatic compounds is a classic electrophilic aromatic substitution achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.commasterorganicchemistry.com For this compound, the directing effects would again favor substitution at the C4 and C6 positions. The reaction involves the attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu Given the deactivating nature of the N-formyl group, the reaction conditions may need to be carefully controlled to achieve mono-nitration and avoid side reactions. Studies on other N-acylanilines confirm that nitration typically occurs at the para position if available.

Friedel-Crafts reactions on N-acylated anilines are generally challenging. rsc.orglookchem.com The amide functionality can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and further reducing the nucleophilicity of the aromatic ring. rsc.org However, catalytic Friedel-Crafts acylations of certain N-acylanilides have been achieved using specific catalysts like gallium triflate. lookchem.com These reactions typically show high regioselectivity for the para position. For this compound, Friedel-Crafts acylation, if successful, would be expected to yield the 4-acyl derivative.

Friedel-Crafts alkylation of N-alkylanilines has also been demonstrated, sometimes proceeding through an initial N-alkylation followed by a rearrangement to the C-alkylated product. rsc.orgresearchgate.net The use of specific catalytic systems, such as Au(III)/TPPMS in water, has enabled the benzylation of deactivated N-alkylanilines, yielding ortho-benzylated products. rsc.org

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl carbon of the formyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles. wikipedia.orglibretexts.org However, amides are the least reactive of the common carboxylic acid derivatives due to the resonance stabilization provided by the nitrogen lone pair. libretexts.orglibretexts.org

The reactivity of the amide group in this compound is characteristic of tertiary amides.

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions, though this typically requires more forcing conditions (e.g., prolonged heating) than for esters or acid chlorides. libretexts.orglibretexts.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion on the carbonyl carbon. libretexts.orgunits.it For this compound, hydrolysis would yield formic acid and N-methyl-o-toluidine.

Reduction: Tertiary amides can be reduced to tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of an oxygen-metal complex to form an iminium ion intermediate, which is then further reduced by another hydride equivalent. libretexts.org Reduction of this compound with LiAlH₄ would produce N,N-dimethyl-2-methylaniline.

Reaction with Organometallic Reagents: The addition of organometallic reagents like Grignard or organolithium compounds to tertiary amides is possible but can be less straightforward than with ketones. wiley.com The initial tetrahedral intermediate formed upon nucleophilic attack can be stable, and often a second equivalent of the organometallic reagent is required to proceed to a ketone (after hydrolysis) or a tertiary amine. The low reactivity of the amide carbonyl often necessitates activation or the use of highly reactive organometallic reagents. wiley.com

Table 2: Common Transformations at the Carbonyl Center

Reagent/ConditionProduct after WorkupTransformation
H₃O⁺, heatFormic acid + N-methyl-o-toluidineHydrolysis
1. LiAlH₄, 2. H₂ON,N-Dimethyl-2-methylanilineReduction
1. R-MgBr, 2. H₂OKetone (R-CHO) or Tertiary AlcoholAddition

Reduction Reactions of the Formyl Group

Generally, the reduction of amides, including formanilides, can be challenging and often requires strong reducing agents due to the resonance stabilization of the amide bond. However, the formyl group in this compound presents a site for reduction. Common methods for the reduction of the formyl group include catalytic hydrogenation and the use of stoichiometric reducing agents wikipedia.org.

Catalytic Hydrogenation: This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. While effective for many aldehydes, the conditions required for amide reduction can be harsh uio.no. Recent advancements have led to the development of more selective catalytic systems. For instance, ruthenium-based catalysts have been used for the hydrogenolysis of urea (B33335) derivatives, which can proceed through a formamide intermediate researchgate.net. In some cases, the formamide itself can be further hydrogenated to produce methanol and an amine rsc.org. The chemoselectivity of these reactions is highly dependent on the catalyst and reaction conditions researchgate.net.

Stoichiometric Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of amides to amines. However, milder reagents such as sodium borohydride (B1222165) are also effective for reducing the aldehyde functionality wikipedia.org. The choice of reagent is crucial for achieving the desired transformation without affecting other parts of the molecule. For instance, diisobutylaluminium hydride (DIBAL-H) is known for the partial reduction of esters to aldehydes, highlighting the possibility of selective reduction of the formyl group under controlled conditions wikipedia.org.

The reduction of formanilide (B94145) derivatives can also be part of a larger reaction sequence. For example, in the context of CO₂ reduction, formamides can be intermediate products that are subsequently hydrogenated to methanol rsc.org. Computational studies on the hydrogenation of formanilide have explored the mechanisms involving bifunctional catalysts, indicating that the process is complex and involves multiple steps, including the potential for C-N bond cleavage uio.no.

It is important to note that the reaction pathway can be influenced by the substituents on the aromatic ring. In the case of this compound, the presence of the methyl group at the ortho position may introduce steric hindrance, potentially affecting the rate and outcome of the reduction reaction compared to unsubstituted formanilide.

Photochemical Transformations of this compound and Analogues

Photochemistry, the study of chemical reactions initiated by the absorption of light, reveals alternative transformation pathways for this compound and related compounds. torvergata.itrsc.org The interaction of molecules with photons can lead to electronically excited states with distinct reactivity compared to their ground states torvergata.it. The specific photochemical behavior depends on the wavelength of light, the solvent, and the presence of other substances that can act as photosensitizers or quenchers nih.gov.

For formanilides, photolysis can induce various transformations, including decarbonylation and rearrangements rsc.org. The study of the photochemistry of amide-containing compounds is also relevant to understanding the light-induced processes in biological systems, as the peptide bond is a fundamental component of proteins aip.org.

Aqueous Photolysis Mechanisms

In an aqueous environment, the photolysis of organic compounds can proceed through direct or indirect mechanisms scholaris.ca. Direct photolysis occurs when the compound itself absorbs a photon, leading to its excitation and subsequent reaction. Indirect photolysis involves the absorption of light by other species in the water, known as photosensitizers, which then transfer energy to the target compound or generate reactive species like hydroxyl radicals (•OH) or singlet oxygen (¹O₂) that can react with it pjoes.com.

While specific data on the aqueous photolysis of this compound is limited, studies on analogous compounds like formamide and dimethylformamide provide valuable insights. The photolysis of aqueous formamide at 200 nm results in dissociation with a quantum yield of 0.30, primarily producing ammonia (NH₃) rsc.org. In contrast, the photolysis of dimethylformamide under the same conditions yields carbon monoxide (CO), with dimethylamine and the N(CH₃)₂ radical as likely products rsc.org. This suggests that the substitution on the nitrogen atom significantly influences the photodissociation pathway.

For formanilides in general, irradiation can lead to quantitative decarbonylation, regenerating the corresponding aniline rsc.org. This process has been proposed as a method for using formamides as photosensitive protecting groups for amines rsc.org. The mechanism is believed to involve the homolytic cleavage of the N-C bond upon photoexcitation rsc.org.

The presence of substituents on the aromatic ring can also influence the photolysis mechanism. For example, the photolysis of sulfonamides, which also contain an N-S bond, can lead to cleavage at this bond nih.gov.

Photodegradation Pathways on Solid Surfaces

The photodegradation of chemicals on solid surfaces, such as soil or plant leaves, is an important environmental fate process ecetoc.orgresearchgate.net. The mechanisms on solid surfaces can differ from those in aqueous solutions due to factors like restricted mobility, altered light absorption, and interactions with the surface material researchgate.net.

Information specifically on the photodegradation of this compound on solid surfaces is scarce. However, general principles of photodegradation on solids can be applied. The process can be initiated by direct absorption of light by the adsorbed molecule or by photosensitization by components of the solid matrix, such as humic substances in soil pjoes.comecetoc.org.

Studies on the photodegradation of pesticides on soil and plant surfaces have shown that various reactions can occur, including oxidation, reduction, and rearrangement researchgate.net. For compounds adsorbed on surfaces like silica (B1680970) gel, irradiation can lead to complete mineralization to CO₂ ecetoc.org. The nature of the solid support can significantly influence the reaction pathway. For example, the photodegradation of the herbicide HW-02 was found to be faster in n-hexane, a non-polar solvent that can mimic the waxy surface of leaves, compared to more polar solvents scispace.com.

For formanilides, photodegradation on a solid surface could potentially follow pathways similar to those observed in solution, such as decarbonylation. However, the solid matrix could also promote other reactions, such as photo-Fries type rearrangements, where the formyl group migrates to the aromatic ring rsc.org. The efficiency and products of these reactions would likely depend on the properties of the solid surface and the irradiation conditions.

Theoretical and Computational Chemistry Studies of N,2 Dimethylformanilide

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,2'-Dimethylformanilide. These methods model the electronic structure of the molecule to predict its geometry, energy, and reactivity.

Density Functional Theory (DFT) has become a primary tool for studying molecular systems due to its balance of accuracy and computational cost. rsc.orgscirp.orgmdpi.com For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), are employed to optimize the molecular geometry and predict various properties. cvtisr.skresearchgate.net

DFT studies on related ortho-substituted formanilides reveal that the planarity of the amide group relative to the aromatic ring is a key structural feature. cvtisr.sk The presence of the ortho-methyl group in this compound introduces significant steric interactions that influence the molecule's preferred conformation. DFT calculations can quantify the energetic consequences of these interactions. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structures. researchgate.net The calculated proton affinities and reaction enthalpies for hydrolysis in related formanilides have been successfully correlated with experimental data using DFT, showcasing the predictive power of this method for reactivity. researchgate.netgrafiati.com

Table 1: Representative DFT-Calculated Properties for a Model ortho-Substituted Formanilide (B94145) (Note: Data is analogous from studies on similar formanilide derivatives)

PropertyCalculated ValueMethod/Basis Set
Relative Energy (trans vs. cis)~4 kJ/mol (trans more stable)B3LYP/6-311+G(3df,2p)
C=O Stretching Frequency (trans)~1730 cm⁻¹B3LYP/6-311+G(3df,2p)
N-H Stretching Frequency (trans)~3450 cm⁻¹B3LYP/6-311+G(3df,2p)

This table presents typical values obtained from DFT calculations on formanilide derivatives to illustrate the type of data generated.

Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous approach to understanding the electronic structure. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational expense. researchgate.net

For formanilide and its derivatives, ab initio calculations have been used to investigate the potential energy surfaces, determining the relative stabilities of different conformers and the transition states connecting them. acs.orgresearchgate.net These calculations are crucial for accurately describing phenomena such as photodissociation dynamics and for benchmarking the results obtained from DFT methods. acs.org Studies on similar amides have shown that methods like MP2 can provide excellent agreement with experimental data for geometric parameters and rotational barriers. acs.org

Conformational Analysis and Energy Landscapes

The flexibility of this compound, particularly around the amide bond and the bond connecting the nitrogen to the phenyl ring, gives rise to a complex conformational landscape.

The partial double bond character of the C-N amide bond, a result of resonance, creates a significant barrier to rotation. This leads to the existence of distinct cis and trans conformers, where the formyl hydrogen is either on the same side or the opposite side of the phenyl ring, respectively. The energy barrier for this rotation in amides is typically in the range that allows for the observation of distinct conformers by techniques like NMR spectroscopy at room temperature. rsc.org For related secondary amides, these barriers have been measured and calculated, with values influenced by both electronic and steric factors. rsc.orgacs.org In this compound, the rotational barrier is expected to be influenced by the steric clash between the formyl group and the ortho-methyl group on the phenyl ring, particularly in the planar transition state.

The methyl groups in this compound play a critical role in dictating its conformational preferences and reactivity. The ortho-methyl group on the phenyl ring creates significant steric hindrance. researchgate.netscience.gov This steric strain forces the phenyl ring to rotate out of the plane of the amide group to find a more stable, non-planar conformation. cvtisr.sk This twisting disrupts the π-conjugation between the aromatic ring and the amide nitrogen, which in turn can affect the electronic properties and reactivity of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.denih.gov It is a visual representation of the total electrostatic potential mapped onto the electron density surface of a molecule.

MEP maps use a color scale to indicate regions of different electrostatic potential. walisongo.ac.idlibretexts.org

Red/Yellow Regions: Indicate negative potential, corresponding to areas of high electron density. These are the sites most susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Blue Regions: Indicate positive potential, corresponding to areas of low electron density or electron deficiency. These are the sites prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the formyl group and the hydrogen atoms of the methyl groups.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would clearly illustrate the electron-rich character of the carbonyl oxygen, making it a primary site for hydrogen bonding and interactions with electrophiles. The distribution of potential across the aromatic ring would be influenced by the electronic effects of the amide and methyl substituents.

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is largely governed by the distribution of electron density, which creates electron-rich (nucleophilic) and electron-poor (electrophilic) sites. futurelearn.com In this compound, several key sites for potential reactions can be identified through analysis of its structure, bond polarity, and resonance forms.

Electrophilic Sites : The most prominent electrophilic site is the carbonyl carbon (C=O). Due to the high electronegativity of the oxygen atom, this carbon bears a significant partial positive charge (δ+), making it susceptible to attack by nucleophiles. futurelearn.comyoutube.com Molecules can possess multiple electrophilic centers, and their reactivity depends on factors like bond polarization and the stability of potential leaving groups. basicmedicalkey.comreddit.com

Nucleophilic Sites : Conversely, the molecule has two primary nucleophilic centers. The carbonyl oxygen possesses lone pairs of electrons and a partial negative charge (δ-), allowing it to act as a nucleophile or a proton acceptor (Brønsted-Lowry base). youtube.comsaskoer.ca The nitrogen atom also has a lone pair of electrons. While this lone pair is delocalized through resonance with the adjacent carbonyl group, it still retains nucleophilic character. The electron-rich π-system of the tolyl (methylphenyl) group can also behave as a nucleophile in electrophilic aromatic substitution reactions.

Reactions typically involve the donation of an electron pair from a nucleophilic site to an electrophilic site. saskoer.ca The interplay of these sites dictates the chemical behavior of this compound in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. numberanalytics.commalayajournal.org

For this compound, the distribution of these orbitals can be predicted:

HOMO : The HOMO is expected to be primarily localized on the most electron-rich parts of the molecule. This would include the nitrogen atom's lone pair and the π-system of the aromatic ring. The carbonyl oxygen's lone pairs would also contribute to the HOMO.

LUMO : The LUMO is anticipated to be centered on the most electrophilic region of the molecule. This corresponds to the π* antibonding orbital of the carbonyl group (C=O), which is polarized towards the carbon atom.

The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is the primary driver for many chemical reactions. wikipedia.org

HOMO-LUMO Energy Gaps and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. malayajournal.orgirjweb.com

Large HOMO-LUMO Gap : A large energy gap indicates high kinetic stability and low chemical reactivity. It signifies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, making the molecule less likely to undergo chemical reactions. numberanalytics.comresearchgate.net

Small HOMO-LUMO Gap : A small energy gap suggests high chemical reactivity and low kinetic stability. researchgate.netresearchgate.net The molecule can be more easily polarized, and electron transfer from the HOMO to the LUMO is more favorable, facilitating reactions. numberanalytics.comirjweb.com

Computational methods can calculate the energies of these orbitals, allowing for a quantitative comparison of reactivity between different molecules. The table below presents illustrative HOMO-LUMO energy data for this compound and related compounds, as would be determined by Density Functional Theory (DFT) calculations.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Predicted Reactivity
Formamide (B127407)-7.90-0.157.75Low
Aniline (B41778)-5.15-0.055.10High
This compound-6.25-0.505.75Moderate
N,N-Dimethylformamide (DMF)-7.10-0.206.90Low

Note: The values in this table are illustrative examples based on general chemical principles and are meant to demonstrate the concept of HOMO-LUMO gap analysis.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into a localized form corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method provides a quantitative description of bonding, hybridization, and charge delocalization. faccts.de

For this compound, NBO analysis would reveal:

Hybridization : The analysis would confirm the hybridization of key atoms. The formyl carbon and oxygen would exhibit sp² hybridization, consistent with a double bond. The amide nitrogen would also show significant sp² character, a result of its lone pair's involvement in resonance, which enforces a planar geometry around the nitrogen.

Charge Delocalization : A key feature of amides is the delocalization of the nitrogen lone pair into the π* antibonding orbital of the carbonyl group. NBO analysis quantifies the energetic significance of this interaction through second-order perturbation theory. wisc.edu This n → π* interaction is responsible for the planarity of the amide bond and its partial double-bond character. The analysis would also detail any hyperconjugative interactions between the aromatic ring and the methyl group.

The table below shows hypothetical stabilization energies from a second-order perturbation analysis within NBO theory for this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N)π* (C=O)55.2Resonance (Amide)
LP (O)σ* (N-C)1.8Hyperconjugation
σ (Caromatic-H)π* (Aromatic Ring)3.5Hyperconjugation
π (Aromatic Ring)π* (C=O)2.1Conjugation

Note: The values in this table are illustrative examples based on typical NBO calculations for amides and are intended to demonstrate the insights gained from this analysis.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves identifying reactants, products, and any intermediates, as well as locating the high-energy transition state (TS) that connects them. youtube.com The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate.

For this compound, this modeling could be applied to various reactions, such as hydrolysis, formylation, or reactions at the aromatic ring.

Computational Simulation of Hydrolysis Pathways

The hydrolysis of an amide like this compound involves the cleavage of the amide (C-N) bond by water. Computational simulations, typically using DFT methods, can model this process to determine the most likely pathway. nih.gov

A probable mechanism involves two main steps:

Nucleophilic Attack : A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Computational models can explore whether this step is assisted by other water molecules acting as proton relays. nih.govnih.gov

Intermediate Breakdown : The unstable tetrahedral intermediate collapses. This can involve proton transfers, ultimately leading to the cleavage of the C-N bond to form a carboxylic acid (formic acid) and an amine (2-methylaniline).

Energetics of Formylation/Deformylation Processes

Formylation (addition of a formyl group, -CHO) and deformylation (removal of a formyl group) are fundamental chemical transformations. Computational chemistry can precisely calculate the energetics (e.g., enthalpy and Gibbs free energy) of such processes. nih.gov

Reaction StepDescriptionIllustrative ΔH (kcal/mol)Illustrative ΔG (kcal/mol)
Overall Hydrolysis This compound + H₂O → Formic Acid + 2-Methylaniline-5.5-4.8
N-Formylation 2-Methylaniline + Formic Acid → this compound + H₂O+5.5+4.8

Note: These energy values are hypothetical and serve to illustrate the type of data obtained from computational studies of reaction energetics.

These calculations are crucial for understanding reaction equilibria and for designing synthetic pathways. nih.gov

Advanced Analytical Methodologies for N,2 Dimethylformanilide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N,2'-Dimethylformanilide, enabling the separation of the compound from complex mixtures for subsequent identification and quantification. oup.com.au These methods work by distributing the components of a mixture between a stationary phase and a mobile phase. oup.com.auuniba.sk The choice of technique depends on the specific analytical goal, such as purity assessment or trace-level quantification. oup.com.au

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgetamu.edu In this method, a sample is vaporized and separated into its components as it travels through a capillary column (the stationary phase) carried by an inert gas (the mobile phase). etamu.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. wikipedia.org

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile compounds like this compound. Its high specificity makes it a "gold standard" for substance identification. wikipedia.org While specific GC-MS data for this compound is not widely published, data for its isomer, N-(2,6-dimethylphenyl)formamide, illustrates the typical results obtained. The mass spectrum shows a molecular ion peak (M+) and several fragment ions, with the most abundant peaks being key identifiers. nih.gov

Table 1: Illustrative GC-MS Fragmentation Data for N-(2,6-dimethylphenyl)formamide, an Isomer of this compound. nih.gov
NIST NumberTop Peak (m/z)2nd Highest Peak (m/z)3rd Highest Peak (m/z)
135607120149106

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgbiomedpharmajournal.org It operates by pumping a solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org Each component in the sample interacts differently with the stationary phase, causing them to flow out of the column at different rates, thus achieving separation. wikipedia.org HPLC is particularly useful for compounds that are not sufficiently volatile for GC analysis. biomedpharmajournal.org

HPLC-UV/Vis Spectroscopy

When coupled with a Ultraviolet-Visible (UV/Vis) detector, HPLC can quantify compounds that absorb light in the UV or visible spectrum. The detector measures the absorbance of the column eluent at a specific wavelength as it passes through a flow cell. The resulting chromatogram plots absorbance versus time, and the area under each peak is proportional to the concentration of the corresponding analyte. For compounds like this compound, which contain a chromophore (the aromatic ring and amide group), HPLC-UV/Vis provides a reliable method for quantification. latamjpharm.org The selection of an appropriate wavelength where the analyte absorbs strongly but interferences absorb weakly is crucial for method sensitivity and selectivity. chromforum.org

HPLC-Electrospray Ionization-Mass Spectrometry (ESI-MS/MS)

For enhanced sensitivity and structural confirmation, HPLC can be interfaced with a tandem mass spectrometer (MS/MS) via an electrospray ionization (ESI) source. mdpi.com ESI generates gas-phase ions from the liquid eluent, which are then analyzed by the mass spectrometer. chromatographyonline.com In tandem MS/MS, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. mdpi.com This technique, often operated in multiple reaction monitoring (MRM) mode, is exceptionally selective and sensitive, allowing for accurate quantification even in complex matrices. mdpi.comchromatographyonline.com

Analysis of the related isomer N-(2,4-dimethylphenyl)formamide by a similar technique (LC-ESI-QTOF) demonstrates the type of data generated. The precursor ion [M+H]⁺ is selected and fragmented at a specific collision energy to produce a characteristic fragmentation pattern. nih.gov

Table 2: LC-ESI-MS/MS Data for N-(2,4-dimethylphenyl)formamide, an Isomer of this compound. nih.gov
ParameterValue
Instrument TypeLC-ESI-QTOF
Ionization ModePositive
Precursor m/z150.0913 [M+H]⁺
Collision Energy20 eV
Top 5 Fragment Peaks (m/z)150.0903, 132.0801, 123.0796, 122.0958, 117.0566

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. wikipedia.orgnih.gov It is performed on a plate coated with a thin layer of an adsorbent like silica (B1680970) gel (the stationary phase). wikipedia.org A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a solvent (the mobile phase). umich.edu As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. wikipedia.org

TLC is exceptionally useful for monitoring the progress of a chemical reaction. wikipedia.orgumich.edu By spotting the starting material, the reaction mixture, and a "co-spot" of both on the same plate, a chemist can quickly visualize the disappearance of the reactant and the appearance of the product. wikipedia.org This allows for a qualitative assessment of the reaction's progression and helps determine the optimal reaction time. libretexts.org The separation is visualized, often under UV light, and the retention factor (Rf) for each spot can be calculated to aid in identification. libretexts.org

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like this compound. These methods involve the interaction of electromagnetic radiation with the molecule, causing transitions between energy levels. uobabylon.edu.iqutdallas.edu The resulting spectrum provides detailed information about the compound's functional groups and atomic connectivity. utdallas.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobabylon.edu.iq Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (stretching, bending). uobabylon.edu.iqlibretexts.org For this compound, a secondary amide, characteristic IR absorption bands would be expected. These include an N-H stretching vibration (around 3300 cm⁻¹), a strong C=O (Amide I) stretching vibration (typically 1650-1700 cm⁻¹), and an N-H bending (Amide II) band. utdallas.edulibretexts.orgmsu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. oxinst.com In ¹H NMR, the chemical shift, splitting pattern, and integration of signals reveal the electronic environment, number of adjacent protons, and relative number of each type of proton. sigmaaldrich.com In ¹³C NMR, each unique carbon atom in the molecule typically gives a distinct signal. nih.gov For this compound, distinct signals would be expected for the aromatic protons, the N-methyl protons, the formyl proton, and the aromatic ring methyl protons in ¹H NMR, as well as corresponding signals for each carbon atom in ¹³C NMR.

Table 3: Representative Spectroscopic Data for Amide-Containing Dimethylphenyl Isomers.
TechniqueCompoundCharacteristic Peaks / SignalsReference
IRN-(2,6-dimethylphenyl)formamideKey absorptions for the amide functional group would be present. nih.gov
¹³C NMRN-(2,6-dimethylphenyl)formamideProvides signals for each unique carbon atom in the molecular structure. nih.gov
¹H NMRN,4'-dimethylformanilideProvides signals corresponding to the different proton environments in the molecule. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including this compound. wikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide crucial information about the chemical environment of hydrogen and carbon atoms within a molecule, respectively. mdpi.comscielo.org.mx The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus. sigmaaldrich.comcarlroth.com

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring, the N-methyl protons, and the formyl proton. The integration of these signals corresponds to the number of protons in each unique environment. Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom, including those in the aromatic ring, the methyl groups, and the carbonyl group of the amide. mdpi.comscielo.org.mx

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Analogs

This table presents example chemical shift ranges for similar structural motifs found in the literature. Actual values for this compound may vary.

Nucleus Functional Group Typical Chemical Shift (δ) in ppm
¹HAromatic (Ar-H)7.0 - 8.5
¹HN-CH₃2.8 - 3.1
¹HFormyl (CHO)8.0 - 8.3
¹³CCarbonyl (C=O)160 - 170
¹³CAromatic (Ar-C)120 - 150
¹³CN-CH₃30 - 40

Note: The data presented are illustrative and based on general values for similar functional groups. Specific experimental values for this compound should be determined empirically.

2D NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further connectivity information, resolving ambiguities that may arise from 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.orgsdsu.edu In this compound, COSY would reveal correlations between adjacent aromatic protons, helping to assign their specific positions on the phenyl ring. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These are heteronuclear experiments that correlate directly bonded carbon and proton atoms (¹³C-¹H). wikipedia.orgsdsu.edu An HSQC spectrum of this compound would show a cross-peak for each carbon atom that has attached protons, linking the ¹H and ¹³C signals for each C-H bond. youtube.com

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. rockymountainlabs.com

Amide Band Analysis

The amide group in this compound gives rise to several characteristic absorption bands in the FTIR spectrum. utdallas.edu The analysis of these bands is crucial for confirming the presence and structural integrity of the amide linkage. nih.gov

Amide I Band: This band, typically appearing in the range of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. nih.gov Its position can be influenced by hydrogen bonding and the electronic environment.

Amide II Band: Found between 1510 and 1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III Band: This is a more complex band appearing in the 1250-1350 cm⁻¹ region, resulting from a mixture of C-N stretching and N-H bending. nih.gov

Table 2: Characteristic FTIR Amide Bands

Amide Band Vibrational Mode Typical Frequency Range (cm⁻¹)
Amide IC=O stretch1630 - 1680
Amide IIN-H bend and C-N stretch1510 - 1570
Amide IIIC-N stretch and N-H bend1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.orgresearchgate.net This technique is particularly useful for studying molecules with unsaturated systems, such as the aromatic ring and carbonyl group in this compound. shu.ac.uk

The absorption of UV-Vis radiation by this compound would likely involve π → π* and n → π* electronic transitions. researchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically characterized by high molar absorptivity and are associated with the conjugated system of the aromatic ring and the carbonyl group.

n → π Transitions:* These involve the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions.

The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. shu.ac.uk

Emerging Analytical Strategies

The field of analytical chemistry is continuously evolving, with new strategies emerging to enhance the detection and characterization of chemical compounds. For formanilide (B94145) derivatives, these may include:

Hyphenated Chromatographic-Mass Spectrometric Techniques: The coupling of gas chromatography (GC) or liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) offers powerful separation and identification capabilities. upf.edu These methods provide not only the molecular weight with high accuracy but also fragmentation patterns that aid in structural elucidation. nih.gov

Green Analytical Chemistry: There is a growing emphasis on developing analytical methods that are more environmentally friendly. mdpi.com This includes the use of greener solvents, miniaturized sample preparation techniques, and energy-efficient instrumentation.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to predict and interpret spectroscopic data, such as NMR chemical shifts and FTIR vibrational frequencies, providing a powerful complement to experimental results. nih.gov

Non-Target and Suspect Screening: Advanced HRMS-based screening approaches are being developed to identify a broader range of known and unknown compounds in complex samples without the need for analytical standards for every single compound. diva-portal.orgchemrxiv.org

These emerging strategies promise to provide even more detailed and comprehensive insights into the chemical properties and behavior of this compound in various contexts.

Green Analytical Chemistry Approaches

Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical procedures that are more environmentally benign and safer for humans. researchgate.netijpsr.com The core principles of GAC include preventing waste, reducing the use of hazardous reagents, minimizing energy consumption, and promoting miniaturization and automation. researchgate.netmdpi.com By aligning with these principles, the analytical workflow for this compound can be made more sustainable without compromising data quality.

Miniaturization is a cornerstone of green analytical chemistry, focusing on significantly reducing the scale of analytical operations. rsc.orgunizg.hr This approach decreases the consumption of samples, expensive reagents, and solvents, which in turn reduces waste generation and operational costs. spectroscopyonline.commdpi.com The concept of a micro total analysis system (µTAS), or "lab-on-a-chip," embodies the goals of miniaturization by integrating sample preparation, separation, and detection into a single small device. unizg.hr For the analysis of this compound, miniaturized extraction techniques such as solid-phase microextraction (SPME) can be employed. spectroscopyonline.comuni-due.de SPME uses a coated fiber to extract and concentrate analytes from a sample, eliminating the need for large volumes of organic solvents.

Automation is frequently coupled with miniaturization to enhance efficiency and sample throughput. uni-due.de Automated sample preparation systems can perform complex tasks like extraction, clean-up, and derivatization with high precision and minimal human intervention. uni-due.de This not only improves the reproducibility of results for this compound analysis but also enhances operator safety by minimizing exposure to potentially hazardous chemicals. mdpi.comuni-due.de The integration of automated and miniaturized systems, often linked to gas chromatography-mass spectrometry (GC-MS), provides a powerful platform for routine monitoring of this compound in various matrices. uni-due.de

A major goal of green analytical chemistry is to move chemical analyses from centralized laboratories to the field. unizg.hr On-site and in situ monitoring techniques provide real-time or near-real-time data, enabling rapid decision-making, which is particularly important for environmental monitoring of pesticide metabolites like this compound. The development of portable and easy-to-operate analytical devices is central to this objective. unizg.hrmdpi.com

Miniaturization is a key enabler of portability. spectroscopyonline.com The development of handheld sensors and portable spectrometers allows for the analysis of this compound directly at the sampling site, such as in agricultural fields or water bodies where the parent compound Amitraz may have been applied. epa.gov These devices reduce the need for sample transportation and preservation, which can be a source of analytical error. unizg.hr Electrochemical sensors and portable colorimetric systems are examples of technologies that align with GAC principles and are suitable for on-site applications, offering a combination of speed, low cost, and reduced environmental impact. mdpi.commdpi.com

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying chemical compounds. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides high selectivity and sensitivity. Advanced MS techniques offer enhanced capabilities for the unambiguous identification of compounds like this compound, even in highly complex samples.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for modern analytical chemistry, distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. measurlabs.combioanalysis-zone.com Unlike nominal mass spectrometers that measure integer masses, HRMS instruments provide an "exact mass" measurement, typically to four or more decimal places. bioanalysis-zone.com This high mass accuracy allows for the determination of a unique elemental formula for a detected ion, which greatly increases the confidence in compound identification. nih.gov

For a compound such as this compound (C9H11NO), HRMS can distinguish it from other molecules that have the same nominal mass of 149 but a different elemental composition. nih.govpharmaffiliates.com This capability is crucial in non-targeted analysis, where the goal is to identify unknown compounds in a sample without prior knowledge of their presence. nih.gov The resolving power of HRMS also helps to separate analyte signals from matrix interferences, improving the quality of the data. nih.gov

Table 1: Comparison of Advanced Analytical Methodologies for this compound Analysis
MethodologyPrincipleKey Advantage for this compound AnalysisRelevant Data/Parameter
Green Analytical Chemistry (GAC)Minimizes environmental impact and enhances safety by reducing solvent/reagent use, waste, and energy consumption. researchgate.netmdpi.comSustainable and efficient analysis, particularly for routine environmental or food safety monitoring.Waste reduction, solvent replacement, energy efficiency metrics. ijper.org
Miniaturization & AutomationReduces the physical scale of analysis and automates procedural steps. unizg.hruni-due.deHigh-throughput, reproducible analysis with minimal sample and reagent consumption. nih.govSample volume (µL scale), analysis time, throughput rate.
High-Resolution Mass Spectrometry (HRMS)Measures the exact mass of ions, allowing for the determination of elemental composition. measurlabs.combioanalysis-zone.comProvides high confidence in the identification of this compound and its differentiation from isobaric interferences. nih.govMass accuracy (<5 ppm), resolving power, isotopic pattern fit. eurachem.org
Ion Mobility Spectrometry (IMS)Separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgscielo.org.coOffers an additional dimension of separation to resolve this compound from its isomers and other complex matrix components. nih.govcopernicus.orgDrift time, Collision Cross-Section (CCS) value (e.g., 133.8 Ų for [M-H]⁻). nih.gov

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their mobility through a buffer gas under the influence of an electric field. wikipedia.orgscielo.org.co This separation is dependent on the ion's size, shape, and charge, providing a dimension of analysis that is orthogonal to both chromatography and mass spectrometry. nih.gov When coupled with mass spectrometry (IMS-MS), it provides a powerful two-dimensional separation of ions, significantly enhancing peak capacity and resolving power. copernicus.org

A key application of IMS in the analysis of this compound is its ability to separate isomers. Structural isomers, which have the same elemental formula and exact mass, cannot be distinguished by HRMS alone. However, they often have different three-dimensional shapes and therefore different mobilities in the IMS cell. This allows IMS to separate this compound from its isomers, such as N,3'-dimethylformanilide or N-(2,6-dimethylphenyl)formamide, which might be present in a sample. This separation capability reduces spectral complexity and leads to more accurate compound identification and quantification. nih.gov The fundamental measurement in IMS is the drift time, which can be converted to a physico-chemical property known as the Collision Cross-Section (CCS), a characteristic value for a given ion. nih.govnih.gov

Application Oriented Research on N,2 Dimethylformanilide Excluding Prohibited Elements

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Chemical intermediates are compounds that act as stepping stones in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs). pharmasource.globalvandemark.comdrugdesign.org N,2'-Dimethylformanilide serves as a valuable intermediate, particularly in the synthesis of heterocyclic compounds.

Precursor in Pharmaceutical Synthesis

The primary role of this compound in synthesis is as a direct precursor to indole (B1671886). chemcess.comuop.edu.pk Indole is a crucial heterocyclic scaffold found in a vast number of biologically active compounds and pharmaceuticals, including the amino acid tryptophan and drugs like reserpine. uop.edu.pk

The compound is utilized in the Madelung synthesis, a classic method for preparing indoles through the base-catalyzed thermal cyclization of N-acyl-o-toluidides. mdpi.com In this reaction, this compound (N-formyl-o-toluidine) undergoes intramolecular condensation when heated with a strong base, such as potassium t-butoxide, to yield indole. uop.edu.pk This synthesis is notable as one of the few methods capable of producing an unsubstituted indole nucleus. mdpi.com The process has been well-documented in organic synthesis literature, highlighting a reliable pathway from o-toluidine (B26562) and formic acid to the this compound intermediate, which is then cyclized to the final indole product. orgsyn.org One study specifically details the synthesis of radiolabeled [2-¹⁴C]indole from [¹⁴C]formate and o-toluidine, proceeding via the N[¹⁴C]-formyltoluidine intermediate, for use in metabolic research. nih.gov

ReactantIntermediateProductSynthesis Method
o-Toluidine + Formic AcidThis compound (N-formyl-o-toluidine)IndoleMadelung Synthesis uop.edu.pkmdpi.com

Building Block for Advanced Materials

Organic building blocks are relatively small molecules that serve as foundational units for constructing larger, more complex compounds with specific functions, including advanced materials like polymers and organic electronics. illinois.eduhilarispublisher.com These building blocks are chosen to introduce specific structural motifs and chemical diversity into a target material. orgsyn.orgenamine.net this compound, with its defined aromatic and amide functionalities, fits the description of a chemical building block. However, while its role in synthesizing specific heterocyclic molecules is established, its application as a monomer or foundational unit in the synthesis of advanced functional materials is not prominently documented in scientific literature.

Investigations into this compound as a Chemical Standard

A chemical standard or reference material is a substance with one or more sufficiently well-established properties that it can be used for calibrating instruments, validating analytical methods, or assigning values to other materials. lifechemicals.com The availability of pure reference materials is critical for ensuring the accuracy and reliability of analytical results. lifechemicals.com

Use in Analytical Method Validation

Analytical method validation is the process of demonstrating that a specific analytical procedure is suitable for its intended purpose. wiley.com This involves assessing parameters like accuracy, precision, and linearity, which often requires a pure, well-characterized standard of the analyte being measured. wiley.com this compound serves as a critical reference standard in analytical methods developed to identify and quantify it as a metabolite or degradation product of larger parent compounds. For example, the validation of a new liquid chromatography-mass spectrometry (LC-MS) method to study the environmental fate of a pesticide containing the o-toluidine moiety would require a pure standard of this compound to confirm retention time, fragmentation patterns, and establish detection limits.

Reference Material for Quality Control

In routine quality control (QC), reference materials are used to monitor the performance of an analytical system and ensure that results remain consistent and accurate over time. lifechemicals.com Laboratories performing environmental monitoring or metabolic studies need reference standards of potential transformation products to include in their QC protocols. hpst.cz this compound is available from various chemical suppliers for laboratory and research use. chembk.comcymitquimica.com Its primary application as a QC reference material is in the analysis of samples where parent compounds, such as certain pesticides or industrial chemicals, are suspected of degrading into this compound. By analyzing a known concentration of the standard alongside test samples, laboratories can verify the accuracy of their measurements and ensure the quality of their data.

Studies on Environmental Transformation Products and Their Research Implications

When chemical pollutants are released into the environment, they can be broken down by processes like hydrolysis or microbial action into various transformation products (TPs). battelle.orgitrcweb.org These TPs can have properties, such as persistence, mobility, and toxicity, that differ significantly from the parent compound. battelle.org Studying these products is therefore essential for a complete environmental risk assessment.

Formanilide (B94145) derivatives are known transformation products of several formamidine-based pesticides. For instance, the widely used acaricide Amitraz degrades in the environment and metabolizes in organisms to form N-(2,4-dimethylphenyl)-N′-methylformamidine and subsequently 2,4-dimethylformanilide (an isomer of this compound). wikipedia.orgresearchgate.netnih.gov Similarly, the insecticide Chlordimeform (B52258) is known to metabolize into N-formyl-4-chloro-o-toluidine , a chlorinated analog of this compound. iarc.frepa.gov These examples demonstrate a common degradation pathway for this class of pesticides involving the cleavage of the formamidine (B1211174) group to yield a stable formanilide metabolite.

The research implications of these transformations are significant. In many cases, the degradation products are of greater regulatory concern than the original chemical. The chlordimeform metabolite 4-chloro-o-toluidine (which is formed from N-formyl-4-chloro-o-toluidine) was linked to bladder cancer in exposed workers, leading to severe restrictions and eventual withdrawal of the parent pesticide from the market. pic.int This underscores the importance of identifying and studying transformation products like this compound. Their formation can lead to the presence of persistent and potentially more hazardous compounds in the environment long after the parent chemical has degraded, posing a continued risk that would be missed if monitoring focused only on the original substance. eurl-pesticides.eu

Parent CompoundAnalogous Transformation ProductSignificance
Amitraz2,4-Dimethylformanilide (Isomer)Major degradation product found in environmental and biological samples. wikipedia.orgresearchgate.net
ChlordimeformN-formyl-4-chloro-o-toluidine (Chlorinated Analog)Metabolite of a pesticide whose further degradation product was linked to carcinogenicity. iarc.frpic.int

Formation and Persistence in Environmental Matrices

This compound, also known as 2,4-dimethylformanilide, is recognized in environmental science primarily as a transformation product of other chemical compounds. nih.gov Research indicates that it is not typically introduced directly into the environment in large quantities but rather forms as a result of the degradation of parent substances.

The primary precursor to this compound in the environment is the formamidine insecticide and acaricide, Amitraz. nih.govherts.ac.uk When Amitraz is introduced into soil or water systems, it undergoes rapid degradation, leading to the formation of several metabolites, with this compound (often designated by the code BTS 27919) being a major product. epa.govwikipedia.orginchem.org Its formation is a key step in the environmental fate of Amitraz.

The persistence of this compound in the environment, particularly in soil, has been a subject of study. Field dissipation studies have been conducted to determine its environmental half-life. These studies show that this compound can persist in the soil for a considerable period. For instance, in a field study involving the application of Amitraz, the resulting this compound was found to have a half-life of 130 days after a single application. epa.gov In a scenario with three applications of the parent compound, the persistence increased, with the half-life of this compound extending to 150 days. epa.gov This indicates a moderate to high level of persistence in soil environments, which is a critical factor in assessing its long-term environmental presence.

Table 1: Environmental Formation and Persistence of this compound

ParameterFindingSource Citation
Parent Compound Amitraz nih.govherts.ac.uk
Formation Context Major environmental transformation product (metabolite) epa.gov
Environmental Matrices Soil, Water herts.ac.ukepa.gov
Soil Half-Life (Single Application) 130 days epa.gov
Soil Half-Life (Three Applications) 150 days epa.gov

Degradation Pathways in Soil and Water Systems

The degradation of this compound is intrinsically linked to the breakdown of its parent compound, Amitraz. The primary pathways involve both abiotic processes, such as hydrolysis and photodegradation, and biotic processes, like microbial metabolism. epa.govagronomyjournals.comnsf.gov

Degradation in Water Systems

In aqueous environments, the principal mechanism for the formation of this compound is the hydrolysis of Amitraz. epa.govepa.gov This process is significantly influenced by the pH of the water. wikipedia.orgepa.gov Studies show that Amitraz degrades rapidly in aqueous solutions, with the rate being fastest under acidic conditions. epa.govepa.gov For example, in a laboratory study, the half-life of Amitraz was 2.1 hours at pH 5, compared to 22.1 hours at pH 7 and 25.5 hours at pH 9. epa.govepa.gov The formation of this compound is a direct consequence of this hydrolysis. At pH 5, after just over 7 hours, this compound accounted for approximately 62% of the initial radioactivity from the parent Amitraz. epa.govepa.gov At pH 9, it was the most dominant degradate, comprising about 85% of the applied radioactivity after 74.4 hours. epa.govepa.gov

Photodegradation, or the breakdown of compounds by light, is another significant pathway in water. mdpi.comresearchgate.net When exposed to light, Amitraz in aqueous solutions degrades, yielding this compound as a major product. epa.govepa.gov One study found that when irradiated with a mercury arc lamp, Amitraz in a pH 7 buffer solution had an observed half-life of about 7 hours, with this compound being a primary product. epa.gov

Table 2: Formation of this compound (BTS 27919) via Amitraz Hydrolysis at 25°C

pHAmitraz Half-Life% of Radioactivity as this compound (Time)Source Citation
52.1 hours~62% (7.33 hours) epa.govepa.gov
722.1 hours~38% (49.1 hours) epa.govepa.gov
925.5 hours~85% (74.4 hours) epa.govepa.gov

Degradation in Soil Systems

In soil, the transformation of Amitraz to this compound is rapid and occurs through several pathways. Both aerobic and anaerobic microbial metabolism contribute to the degradation of Amitraz, producing this compound as a major intermediate. epa.gov The activity of soil microorganisms is a key driver of this biotic degradation process. agronomyjournals.comnih.govresearchgate.net

Abiotic degradation is also a critical factor on soil surfaces. Photodegradation of Amitraz on soil is extremely rapid. One study demonstrated that under simulated sunlight, Amitraz on a soil surface had a half-life of less than 30 minutes. epa.gov In this short period, this compound was formed, accounting for 35.8% of the applied radioactivity, highlighting this as a significant and rapid formation pathway in terrestrial environments. epa.gov The subsequent breakdown of the persistent this compound in the soil matrix is governed by a combination of further biotic and abiotic processes, which are influenced by environmental conditions such as temperature, pH, and moisture content. mdpi.comnih.gov

Table 3: Formation of this compound (BTS 27919) via Amitraz Photodegradation on Soil

ParameterFindingSource Citation
Parent Compound 14C-Amitraz epa.gov
Amitraz Half-Life < 30 minutes epa.gov
Major Degradate This compound (BTS 27919) epa.gov
% of Radioactivity as this compound 35.8% epa.gov

Advanced Topics in N,2 Dimethylformanilide Research

Kinetic and Thermodynamic Studies of N,2'-Dimethylformanilide Reactions

Currently, specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the principles of chemical kinetics and thermodynamics can be applied to predict its reactivity. Kinetic studies measure reaction rates and provide insights into reaction mechanisms and the transition states involved. cdc.govamericanchemicalsuppliers.com Thermodynamic studies, on the other hand, determine the energy changes associated with a reaction, indicating its spontaneity and equilibrium position. nist.govwikipedia.org

For a hypothetical reaction involving this compound, the rate of reaction would be determined by measuring the change in concentration of reactants or products over time. cdc.gov The data obtained could then be used to derive rate laws, rate constants, and activation energies, which are fundamental parameters in chemical kinetics. cdc.gov The Arrhenius equation, for instance, relates the rate constant of a reaction to the activation energy and temperature, providing a quantitative measure of the energy barrier that must be overcome for the reaction to occur. nist.gov

Thermodynamic properties such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) are crucial for understanding the stability and reactivity of this compound. nist.govwisc.edu These values, while not specifically tabulated for this compound in many standard databases, can be estimated using computational chemistry methods or inferred from data on structurally similar compounds. publish.csiro.auresearchgate.net For example, the enthalpy of a reaction involving this compound would indicate whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). wikipedia.org

Table 1: General Kinetic and Thermodynamic Parameters and Their Significance

ParameterSymbolSignificance
Rate ConstantkA measure of the speed of a chemical reaction. wisc.edu
Activation EnergyEaThe minimum energy required to initiate a chemical reaction. nist.gov
Enthalpy of ReactionΔHThe heat absorbed or released during a chemical reaction at constant pressure. nist.gov
Gibbs Free EnergyΔGDetermines the spontaneity of a reaction at constant temperature and pressure. nist.gov
EntropyΔSA measure of the disorder or randomness of a system. nist.gov

Catalysis in Reactions Involving this compound

While specific catalytic processes for this compound are not widely reported, catalysis plays a crucial role in the synthesis and transformation of related formanilide (B94145) compounds. Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. essentialchemicalindustry.org Catalysis can be broadly classified into homogeneous and heterogeneous catalysis. nih.govscispace.com

In the context of formanilides, catalysis is often employed in their synthesis. For instance, the formylation of amines can be catalyzed by various acids or metal complexes. rsc.org A study on the synthesis of N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide derivatives, which are structurally related to this compound, utilized p-toluenesulfonic acid as a catalyst in an imino Diels-Alder reaction. chemrxiv.org This highlights the potential for acid catalysis in reactions involving the formyl group of this compound.

Furthermore, transition metal catalysts, such as those based on palladium, are widely used in cross-coupling reactions, which could be applied to modify the aromatic ring of this compound. chemscene.com The development of efficient catalysts is a key area of research, aiming to improve reaction yields, selectivity, and environmental footprint. d-nb.infomdpi.comupertis.ac.id

Interactions of this compound with Biological Systems (Mechanistic Focus)

Specific metabolic pathways for this compound are not well-documented. However, studies on structurally related compounds, such as N,N-dimethylformamide (DMF), provide valuable insights into its potential biotransformation. The metabolism of DMF is primarily mediated by the cytochrome P450 enzyme system, particularly the CYP2E1 isoform. nih.govmedsafe.govt.nz

The metabolism of DMF proceeds through the hydroxylation of one of the methyl groups to form N-(hydroxymethyl)-N-methylformamide (HMMF). nih.gov HMMF is then further metabolized to N-methylformamide (NMF). nih.gov This metabolic activation is a critical step, as the resulting metabolites are implicated in the compound's biological effects. nih.gov It is plausible that this compound undergoes a similar metabolic pathway, involving the enzymatic action of cytochrome P450 on the N-methyl group.

Furthermore, studies on the pesticide Amitraz have shown that it is metabolized to N'-(2,4-dimethylphenyl)-N-methylformamidine and subsequently to 2,4-dimethylformanilide. publish.csiro.auresearchgate.netpublish.csiro.au This provides evidence that formanilide structures can be products of metabolic processes. The enzymes involved in these transformations include hydrolases and oxidases. wikipedia.orgnih.gov

Table 2: Potential Metabolic Pathway of this compound based on Analogy with DMF

Parent CompoundPrimary Metabolite (Hypothesized)Secondary Metabolite (Hypothesized)Key Enzyme System
This compoundN-(hydroxymethyl)-N-(2'-methylphenyl)formamideN-(2'-methylphenyl)formamideCytochrome P450

Small molecules like this compound can act as haptens, which are molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. nih.govuomustansiriyah.edu.iq The formation of a hapten-protein conjugate is a key initiating event in chemical-induced allergies. nih.gov This process, known as haptenation, typically involves the covalent binding of the hapten to nucleophilic amino acid residues on the protein, such as lysine (B10760008), cysteine, or histidine. nih.govacs.org

For a formanilide like this compound, the formyl group could potentially react with the amino groups of lysine residues in proteins to form Schiff bases. Alternatively, metabolic activation of the molecule, as discussed in the previous section, could generate more reactive electrophilic intermediates that readily bind to proteins. nih.gov The study of these hapten-protein interactions at a molecular level is crucial for understanding the mechanisms of sensitization. cdc.govacs.org Techniques such as mass spectrometry are used to identify the specific protein adducts formed. acs.org

The immunogenicity of the hapten-carrier complex depends on several factors, including the nature of the hapten, the carrier protein, and the density of haptenation. creative-biolabs.com Understanding these molecular interactions can aid in the prediction of the allergenic potential of chemicals. nih.gov

Development of Structure-Reactivity Relationships for Substituted Formanilides

Structure-reactivity relationships (SRRs) are fundamental to understanding how the chemical structure of a molecule influences its reactivity and biological activity. osti.gov For substituted formanilides, SRRs can help predict properties such as reaction rates, metabolic stability, and potential for biological interactions.

Studies on substituted anilines have shown that the nature and position of substituents on the aromatic ring significantly affect their reactivity. researchgate.net Electron-donating groups generally increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. In the case of this compound, the methyl group at the 2'-position is an electron-donating group, which would influence the electronic properties of the aromatic ring.

The stereochemistry of ortho-substituted formanilides is also an important factor. The presence of a substituent at the ortho position can create steric hindrance, affecting the conformation of the formamido group relative to the plane of the benzene (B151609) ring. This, in turn, can influence the molecule's ability to interact with enzymes or receptors.

The metabolism of N,N-dimethylformamide and its deuterated isotopomers has been studied to understand the kinetic isotope effect, providing insights into the mechanism of C-H bond cleavage by cytochrome P450. nih.gov Such studies on substituted formanilides can help in developing predictive models for their metabolism and potential biological effects.

Conclusion and Future Perspectives

Summary of Key Research Findings on N,2'-Dimethylformanilide

The body of research specifically focused on this compound is currently limited. The primary findings are centered around its synthesis and basic characterization. Key findings include:

Synthesis: The compound can be synthesized through the formylation of N-methyl-o-toluidine. Methodologies for the synthesis of related N-aryl amides often involve the use of formylating agents such as formic acid or its derivatives, sometimes in the presence of a catalyst to facilitate the reaction. The ortho-methyl group on the phenyl ring can introduce steric hindrance, which may influence the choice of synthetic route and reaction conditions to achieve optimal yields.

Spectroscopic Characterization: Spectroscopic data, including ¹H NMR and ¹³C NMR, have been used to confirm the structure of this compound. The chemical shifts and coupling constants in the NMR spectra are consistent with the assigned structure, showing the characteristic signals for the formyl proton, the N-methyl group, the aromatic protons of the o-tolyl group, and the methyl group on the aromatic ring.

Physicochemical Properties: Basic physicochemical properties have been reported, providing foundational data for its handling and use in a laboratory setting.

Challenges and Opportunities in this compound Research

The limited research on this compound presents both challenges and opportunities:

Challenges:

Steric Hindrance: The ortho-methyl group in this compound can pose a significant challenge in its synthesis and subsequent reactions. This steric bulk can hinder the approach of reactants to the amide functionality or the aromatic ring, potentially requiring harsher reaction conditions or more sophisticated catalytic systems compared to its meta- and para-substituted isomers.

Limited Commercial Availability: The compound is not as readily available from commercial suppliers as other formanilides, which may impede extensive research into its properties and applications.

Scarcity of Data: The lack of a substantial body of literature makes it difficult to predict its behavior in various chemical transformations and biological systems.

Opportunities:

Exploration of Unique Reactivity: The steric hindrance and electronic effects of the ortho-methyl group could lead to unique reactivity and selectivity in chemical reactions, which remains a largely unexplored area.

Potential Biological Activity: Many N-aryl amides exhibit biological activity. The specific substitution pattern of this compound could impart interesting pharmacological properties, offering an opportunity for investigation in medicinal chemistry.

Development of Novel Synthetic Methodologies: The challenges associated with its synthesis provide an opportunity for the development of new and more efficient catalytic methods for the formation of sterically hindered N-aryl amides.

Proposed Future Research Avenues for this compound and Related Compounds

Given the current state of knowledge, several avenues for future research can be proposed:

Systematic Synthetic Studies: A comprehensive investigation into various synthetic routes for this compound is warranted. This could include a comparative study of different formylating agents and catalytic systems to optimize the synthesis of this sterically hindered amide.

In-depth Spectroscopic and Structural Analysis: While basic spectroscopic data exists, a more detailed analysis, including advanced 2D NMR techniques and single-crystal X-ray diffraction, would provide a more complete understanding of its molecular structure and conformation.

Investigation of Chemical Reactivity: A systematic study of the reactivity of this compound in various organic reactions would be valuable. This could include exploring its behavior in reactions targeting the formyl group, the N-methyl group, and the aromatic ring.

Screening for Biological Activity: Given the prevalence of the N-aryl amide motif in bioactive molecules, this compound should be screened for a range of biological activities. This could uncover potential applications in areas such as pharmaceuticals and agrochemicals.

Computational Modeling: Theoretical studies using computational chemistry could provide insights into the electronic structure, reactivity, and potential biological interactions of this compound. mit.edu This could help guide future experimental work.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
CAS Number 131840-54-5

Table 2: Spectroscopic Data for this compound

Spectroscopy Type Observed Peaks/Signals
¹H NMR (CDCl₃) δ (ppm): 8.48 (s, 1H), 7.44 – 7.39 (m, 2H), 7.28 (ddt, J = 8.6, 7.1, 1.1 Hz, 1H), 7.19 – 7.13 (m, 2H), 3.34 – 3.26 (m, 3H)
¹³C NMR (CDCl₃) δ (ppm): 162.2, 142.1, 129.5, 126.3, 122.3, 31.9

Note: The provided NMR data is based on available research and may vary slightly depending on the experimental conditions.

Q & A

Q. How can researchers confirm the structural identity of N,2'-Dimethylformanilide in synthetic or extracted samples?

Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm methyl group positions and aromatic substitution patterns. For example, the ortho-methyl group (2'-position) will exhibit distinct splitting in 1H^1H-NMR due to proximity to the formamide moiety .
  • Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 149.2 (C9_9H11_{11}NO) and fragmentation patterns indicative of formanilide derivatives .
  • Infrared Spectroscopy (IR): Identify characteristic carbonyl (C=O) stretching vibrations near 1680–1660 cm1^{-1} .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Follow NIOSH guidelines for amide solvents:

  • Ventilation: Use fume hoods to avoid inhalation; the compound may degrade under heat, releasing volatile byproducts.
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage: Store in airtight containers at room temperature, away from oxidizers, due to potential reactivity of the formamide group .

Q. What experimental design parameters are essential for reproducibility in studies involving this compound?

Answer:

  • Controls: Include solvent-only controls to rule out solvent interference, especially if using polar aprotic solvents like DMF-d7_7 (deuterated DMF) for NMR .
  • Replicates: Perform triplicate measurements for spectroscopic or chromatographic analyses to assess variability.
  • Matrix Effects: If analyzing biological or environmental samples, validate recovery rates using spiked matrices (e.g., plant tissues) to account for interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolite data for this compound degradation products?

Answer:

  • Multi-Residue Methods: Compare techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) and ethyl acetate extraction. For example, Ferrer et al. (2010) demonstrated that QuEChERS outperformed mini-Luke in recovering formamidine metabolites, with average recoveries >95% in fruit matrices .
  • Targeted vs. Non-Targeted Analysis: Use LC-MS/MS to quantify parent compounds and HRMS (High-Resolution MS) for untargeted identification of degradation byproducts (e.g., 2,4-dimethylformanilide isomers) .

Q. What synthetic strategies optimize the yield of this compound while minimizing side products?

Answer:

  • Reaction Conditions: Employ formylation of 2-methylaniline using dimethylformamide dimethyl acetal (DMF-DMA) under inert atmosphere (N2_2 or Ar) to prevent oxidation.
  • Purification: Use column chromatography with silica gel (hexane:ethyl acetate gradient) to separate N,2'- and N,4'-isomers, which often co-elute in crude mixtures .
  • Catalysis: Explore Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity for the 2'-methyl position .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to estimate hydrolysis rates of the formamide bond, a key degradation pathway.
  • QSAR (Quantitative Structure-Activity Relationship): Model logP (octanol-water partition coefficient) to predict bioaccumulation potential. For C9_9H11_{11}NO, logP ≈ 1.5 suggests moderate hydrophobicity .
  • Molecular Docking: Simulate interactions with biological targets (e.g., acetylcholinesterase) to assess neurotoxic potential, as seen in structurally related carbamates .

Q. What analytical challenges arise when distinguishing this compound from its structural isomers?

Answer:

  • Chromatographic Separation: Optimize HPLC conditions (e.g., C18 column, acetonitrile:water mobile phase with 0.1% formic acid) to resolve 2'- and 4'-methyl isomers. Retention time differences of 1–2 minutes are typical .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., 2H^2H-methyl groups) to track isomer-specific fragmentation in MS/MS .
  • X-ray Crystallography: Resolve crystal structures to unambiguously confirm substitution patterns, though this requires high-purity crystalline samples .

Methodological Notes

  • Data Validation: Always cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and published retention indices for LC/GC-MS .
  • Ethical Reporting: Disclose limitations in isomer resolution or recovery rates, per academic writing standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.